Saponin C, from Liriope muscari

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

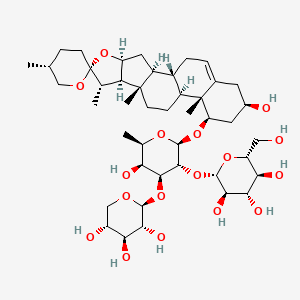

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHTMMHUVFPBQ-ZUTFNMMGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Saponin C from Liriope muscari Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponin (B1150181) C, a steroidal saponin isolated from the roots of Liriope muscari (Decne.) L.H. Bailey, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Saponin C. It details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and visually represents its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Liriope muscari, commonly known as lilyturf, is a perennial plant whose roots have been used in traditional medicine for various therapeutic purposes. Phytochemical investigations have revealed that the primary active constituents of Liriope muscari roots are steroidal saponins (B1172615). Among these, Saponin C has been identified as a compound with notable biological activities, including anti-inflammatory, cardioprotective, and cytotoxic effects. This guide focuses on the technical aspects of isolating and understanding this promising natural product.

Physicochemical Properties of Saponin C

Saponin C is a complex steroidal glycoside. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₇₀O₁₇ | [1][2] |

| Molecular Weight | 871.02 g/mol | [1][2] |

| CAS Number | 130551-41-6 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity (Commercially Available) | ≥98% | [2] |

Experimental Protocols: Isolation and Purification of Saponin C

The following protocol is a synthesized methodology based on established procedures for the isolation of steroidal saponins from Liriope muscari roots.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The roots of Liriope muscari are collected, washed, and dried. The dried roots are then pulverized into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with 70% ethanol (B145695) at room temperature with agitation for 24 hours. This process is typically repeated three times to ensure exhaustive extraction. The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification of Saponin C

The purification of Saponin C from the crude extract is a multi-step process involving various chromatographic techniques.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponin fraction is typically enriched in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform-methanol to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Saponin C are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of methanol (B129727) and water is commonly used. The purity of the isolated Saponin C is then confirmed by analytical HPLC.

Quantitative Data

The following table summarizes the expected quantitative data from the isolation and characterization of Saponin C. Please note that specific yields and purity may vary depending on the starting material and experimental conditions.

| Parameter | Value/Data | Method of Analysis |

| Extraction Yield (Crude Extract) | Variable (e.g., 10-20% of dry root weight) | Gravimetric |

| Purity after Column Chromatography | 70-85% | HPLC |

| Final Purity after Preparative HPLC | >98% | HPLC |

| ¹H NMR (indicative shifts) | δ (ppm): 0.7-1.2 (methyl protons), 3.5-5.5 (sugar protons) | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR (indicative shifts) | δ (ppm): 10-40 (aliphatic carbons), 60-80 (sugar carbons), 100-105 (anomeric carbons) | ¹³C Nuclear Magnetic Resonance |

| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ at approx. 893.46 | Electrospray Ionization Mass Spectrometry |

Biological Activity and Signaling Pathways

Saponin C, and the closely related compound DT-13, have been shown to exert their biological effects through the modulation of specific signaling pathways.[3] One of the key pathways identified is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K/Akt Signaling Pathway

Saponin C has been observed to activate the PI3K/Akt pathway, leading to downstream effects that inhibit apoptosis.[3]

Experimental Workflow for Isolation and Purification

The overall workflow for the discovery and isolation of Saponin C is depicted below.

Conclusion

Saponin C from Liriope muscari roots represents a promising natural product with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, which is essential for further pharmacological studies and potential drug development. The elucidation of its mechanism of action through pathways such as PI3K/Akt opens avenues for targeted research into its anti-inflammatory and cytoprotective properties. This technical guide serves as a foundational resource to aid researchers in harnessing the potential of this valuable bioactive compound.

References

Elucidating the Chemical Architecture of Liriope muscari Saponins: A Technical Guide for Researchers

An in-depth exploration into the structural determination of steroidal saponins (B1172615) from Liriope muscari, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the requisite experimental protocols, key analytical data, and associated biological pathways.

The tuberous roots of Liriope muscari, a member of the Liliaceae family, have been a staple in traditional medicine for centuries, valued for their therapeutic properties in treating a range of ailments. Modern phytochemical investigations have identified steroidal saponins as a major class of bioactive constituents responsible for these effects. The intricate process of isolating and elucidating the precise chemical structures of these complex molecules is a critical step in understanding their mechanisms of action and unlocking their full therapeutic potential. This technical guide offers a detailed examination of the methodologies employed in the structural elucidation of Liriope muscari saponins, presents key quantitative data in a structured format, and visualizes the associated experimental workflows and biological signaling pathways.

Isolation and Purification: A Multi-Step Approach

The journey from the raw plant material to a purified saponin (B1150181) ready for structural analysis involves a meticulous multi-step process. The initial extraction is typically followed by a series of chromatographic separations to isolate individual compounds from the complex mixture.

Experimental Protocol: Extraction and Preliminary Fractionation

A standardized protocol for the initial extraction and fractionation of saponins from the dried roots of Liriope muscari is outlined below. This process aims to enrich the saponin content and remove interfering substances.

-

Extraction: The air-dried and powdered roots of Liriope muscari (typically around 5 kg) are subjected to extraction with a 70% aqueous ethanol (B145695) solution at room temperature. This process is repeated three times to ensure exhaustive extraction of the target compounds.

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The saponins, being polar glycosides, will preferentially partition into the n-butanol fraction.

-

Saponin-Rich Fraction: The n-butanol extract is concentrated under reduced pressure to yield a saponin-rich fraction, which serves as the starting material for further purification.

Chromatographic Purification: Isolating Individual Saponins

The saponin-rich fraction is a complex mixture of structurally similar compounds. Isolating individual saponins with high purity requires a combination of chromatographic techniques, primarily silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique for the initial separation of saponins based on their polarity.

-

Column Packing: A glass column is packed with silica gel (typically 200-300 mesh) using a slurry method with chloroform (B151607).

-

Sample Loading: The dried saponin-rich fraction is mixed with a small amount of silica gel and dry-loaded onto the top of the prepared column.

-

Gradient Elution: The column is eluted with a gradient solvent system of increasing polarity. A common gradient starts with a mixture of chloroform and methanol (B129727), with the proportion of methanol gradually increasing (e.g., from 9:1 to 6:4, v/v).

-

Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) to identify those containing saponins. Fractions with similar TLC profiles are combined.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of individual saponins from the fractions obtained through silica gel chromatography.

-

Column: A reversed-phase C18 column is typically used for the separation of steroidal saponins.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of acetonitrile (B52724) and water or methanol and water. The gradient is optimized to achieve the best separation of the target compounds. For example, a linear gradient of acetonitrile in water (e.g., from 30% to 70% over 60 minutes) can be effective.

-

Detection: An evaporative light scattering detector (ELSD) or a UV detector set at a low wavelength (e.g., 205 nm) is used to monitor the elution of the saponins.

-

Fraction Collection: The peaks corresponding to individual saponins are collected, and the solvent is removed under reduced pressure to yield the purified compounds.

Structural Elucidation: Deciphering the Molecular Architecture

Once a saponin is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of saponins. A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to determine the structure of the aglycone (the non-sugar part), the types of sugar units, their sequence, and the linkages between them.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the saponin. Tandem MS (MS/MS) experiments are used to obtain fragmentation patterns, which provide valuable information about the sugar sequence and the structure of the aglycone.

Quantitative Data: ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts are highly characteristic of the carbon skeleton of the saponin and are crucial for its identification. The following tables summarize the ¹³C NMR data for the aglycone and sugar moieties of several representative saponins isolated from Liriope muscari.

Table 1: ¹³C NMR Data for the Aglycone Moieties of Saponins from Liriope muscari (in pyridine-d₅, δ in ppm)

| Carbon | Saponin 1 | Saponin 2 | Saponin 3 |

| 1 | 78.2 | 78.1 | 78.3 |

| 2 | 34.5 | 34.6 | 34.5 |

| 3 | 71.5 | 71.4 | 71.6 |

| 4 | 38.7 | 38.8 | 38.7 |

| 5 | 141.2 | 141.1 | 141.3 |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data for the Sugar Moieties of Saponins from Liriope muscari (in pyridine-d₅, δ in ppm)

| Sugar Unit | Carbon | Saponin 1 | Saponin 2 | Saponin 3 |

| Fucopyranosyl | 1' | 101.5 | 101.4 | 101.6 |

| 2' | 82.1 | 82.0 | 82.2 | |

| 3' | 76.5 | 76.4 | 76.6 | |

| 4' | 71.2 | 71.1 | 71.3 | |

| 5' | 68.9 | 68.8 | 69.0 | |

| 6' | 17.1 | 17.0 | 17.2 | |

| Glucopyranosyl | 1'' | 105.4 | 105.3 | 105.5 |

| 2'' | 75.3 | 75.2 | 75.4 | |

| ... | ... | ... | ... | |

| Xylopyranosyl | 1''' | 106.8 | 106.7 | 106.9 |

| ... | ... | ... | ... |

Visualizing the Process and a Key Biological Pathway

To provide a clearer understanding of the workflow and the biological context of Liriope muscari saponins, the following diagrams have been generated using the DOT language.

One of the well-studied saponins from Liriope muscari is DT-13, which has been shown to exert its biological effects, at least in part, through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.

Conclusion

The structural elucidation of saponins from Liriope muscari is a complex but essential undertaking for the advancement of natural product-based drug discovery. The systematic application of extraction, fractionation, and chromatographic techniques, coupled with powerful spectroscopic methods, allows for the precise determination of their intricate molecular architectures. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field. Furthermore, understanding the interaction of these saponins with key biological pathways, such as the PI3K/Akt pathway, provides a foundation for elucidating their mechanisms of action and exploring their therapeutic potential. This comprehensive approach, from plant material to biological function, is paramount for the continued development of novel therapeutics from natural sources.

Pharmacological Profile of Saponin C from Liriope muscari: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponin (B1150181) C, a steroidal saponin isolated from the roots of Liriope muscari (Decne.) L.H. Bailey, presents a compelling profile of pharmacological activities with significant therapeutic potential. Also known as DT-13, this natural compound has demonstrated a spectrum of effects, including potent anti-cancer, anti-inflammatory, anti-angiogenic, and neuroprotective properties. Mechanistic studies have revealed its action through the modulation of key cellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways. This technical guide provides a comprehensive overview of the pharmacological properties of Saponin C, detailing its chemical characteristics, summarizing quantitative data from key studies, outlining experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

Saponin C is a steroidal glycoside with a ruscogenin (B1680278) aglycone core. Its chemical identity has been confirmed through various spectroscopic methods.

| Property | Value |

| Systematic Name | (25R,S)-ruscogenin-1-O-[β-D-glucopyranosyl-(1→2)][β-D-xylopyranosyl-(1→3)]-β-D-fucopyranoside |

| Synonyms | DT-13, Liriope muscari saponin C |

| CAS Number | 130551-41-6[1] |

| Molecular Formula | C₄₄H₇₀O₁₇[1] |

| Molecular Weight | 871.02 g/mol [1] |

| Appearance | White amorphous powder |

| Solubility | Soluble in methanol (B129727) and ethanol |

Pharmacological Activities

Saponin C exhibits a range of biological activities that are of significant interest for drug development. The primary activities are summarized below, with quantitative data presented in structured tables.

Anti-Cancer Activity

Saponin C has demonstrated significant cytotoxic, anti-metastatic, and anti-angiogenic effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways involved in cancer progression.[2][3]

| Cell Line | Cancer Type | Assay | IC₅₀ (µg/mL) | Reference |

| MDA-MB-435 | Human Breast Cancer | MTT | 0.15 ± 0.09 | |

| 95D | Human Lung Cancer | MTT | Data not specified | |

| HepG2 | Human Liver Cancer | MTT | Data not specified | |

| HeLa | Human Cervical Cancer | MTT | Data not specified | |

| MCF-7 | Human Breast Cancer | MTT | Data not specified | |

| A549 | Human Lung Cancer | MTT | Data not specified |

| Activity | Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |

| Inhibition of Migration | MDA-MB-435 | Transwell Assay | 0.01 - 1 | Significant inhibition | [4] |

| Inhibition of Adhesion | MDA-MB-435 | Adhesion Assay | 0.01 - 1 | Significant inhibition | [4] |

| Inhibition of Tube Formation | HUVEC | Tube Formation Assay | 0.01 - 1 | ~20-29% inhibition | |

| Inhibition of Proliferation | HUVEC | CCK-8 Assay | 1 | Inhibition to 71% of control at 24h |

The anti-cancer effects of Saponin C are mediated, in part, by the downregulation of vascular endothelial growth factor (VEGF) and C-C chemokine receptor type 5 (CCR5).[4] It also induces autophagy and apoptosis in cancer cells, particularly under conditions of nutrient deprivation, through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2]

Anti-Inflammatory Activity

Saponin C has shown potent anti-inflammatory effects in both in vivo and in vitro models. This activity is attributed to its ability to modulate inflammatory mediators and signaling pathways.

| Animal Model | Assay | Administration Route | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Mice | Xylene-induced ear swelling | Oral | 4.6 | Significant | |

| Mice | Carrageenan-induced paw edema | Oral | 4.6 | Significant | |

| Mice | Histamine-induced paw edema | Oral | 4.6 | 17.2% |

| Cell Lines | Assay | Inducer | Concentration (µM) | Observed Effect | Reference |

| HL-60 and ECV304 | Cell Adhesion Assay | TNF-α or PMA | 0.01, 0.1, 1 | Significant inhibition |

The anti-inflammatory mechanism of Saponin C involves the inhibition of prostaglandin (B15479496) synthesis and the suppression of inflammatory cell adhesion.[5] Studies on related extracts from Liriope species suggest the involvement of NF-κB and MAPK pathway inhibition.[6]

Cardioprotective and Neuroprotective Effects

Saponin C has demonstrated protective effects on the cardiovascular and nervous systems. It can protect vascular endothelial cells from apoptosis and has been investigated for its potential in treating cardiovascular diseases. The anti-apoptotic effect in human umbilical vein endothelial cells (HUVECs) is mediated through the activation of the PI3K/Akt signaling pathway, leading to the downregulation of cleaved caspase-3 and PARP.[7]

General studies on saponins (B1172615) highlight their neuroprotective potential through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as modulation of neurotransmitters.[8] The neuroprotective effects of Saponin C are thought to be linked to its ability to mitigate oxidative stress.

Safety and Toxicity Profile

Comprehensive safety evaluations of Saponin C (DT-13) have indicated a low toxicity profile.

| Test | System | Doses Tested | Result | Reference |

| Ames Test | S. typhimurium (TA97, TA98, TA100, TA102) | 0.05 - 500 µ g/plate | Non-mutagenic | [9] |

| Mouse Micronucleus Test | In vivo (mice) | 1250, 2500, 5000 mg/kg | Non-clastogenic | [9] |

| Acute Oral Toxicity | In vivo (mice) | 5000 mg/kg | No mortality or significant changes | [9] |

| Subchronic Oral Toxicity (90-day) | In vivo (rats) | 10, 60, 360 mg/kg/day | No treatment-related changes | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro Cytotoxicity - MTT Assay

This protocol is a standard colorimetric assay to assess cell viability.

-

Cell Seeding: Plate cells (e.g., MDA-MB-435) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of Saponin C (typically in a range from 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2 mg/mL in serum-free medium) to each well. Incubate for 1.5 to 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Anti-Inflammation - Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize male ICR mice or Wistar rats for at least one week under standard laboratory conditions.

-

Grouping and Treatment: Divide the animals into control and treatment groups. Administer Saponin C (e.g., 4.6 mg/kg) or a vehicle control orally one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

In Vitro Anti-Angiogenesis - HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Coating of Plates: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells/well.

-

Treatment: Add Saponin C at various concentrations (e.g., 0.01, 0.1, and 1 µM) or a vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 8 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of loops, total tube length, and number of branching points using image analysis software.

-

Data Analysis: Compare the tube formation in the Saponin C-treated groups to the vehicle control group to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Saponin C are largely attributed to its modulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

PI3K/Akt/mTOR Pathway

Saponin C has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and growth. This inhibition is a key mechanism for its anti-cancer and cardioprotective effects. In cancer cells, inhibiting this pathway leads to decreased proliferation and induction of autophagy and apoptosis.[2] In endothelial cells, activation of this pathway by Saponin C can be protective against apoptosis.[7]

Caption: Saponin C's modulation of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Saponin C has been shown to synergize with other chemotherapeutic agents by activating the ERK signaling pathway, leading to mitotic arrest in cancer cells.

References

- 1. Saponin C, from Liriope muscari - MedChem Express [bioscience.co.uk]

- 2. DT-13, a saponin monomer of dwarf lilyturf tuber, induces autophagy and potentiates anti-cancer effect of nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liriopesides B from Liriope spicata var. prolifera inhibits metastasis and induces apoptosis in A2780 human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DT-13, a saponin of dwarf lilyturf tuber, exhibits anti-cancer activity by down-regulating C-C chemokine receptor type 5 and vascular endothelial growth factor in MDA-MB-435 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saponin monomer 13 of dwarf lilyturf tuber (DT-13) protects serum withdrawal-induced apoptosis through PI3K/Akt in HUVEC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety evaluation of steroidal saponin DT-13 isolated from the tuber of Liriope muscari (Decne.) Baily - PubMed [pubmed.ncbi.nlm.nih.gov]

Steroidal Saponins in Liriope muscari: A Technical Guide for Researchers

An In-depth Review of Known Compounds, Bioactivities, and Experimental Methodologies

Liriope muscari, commonly known as lilyturf, is a perennial plant utilized in traditional medicine, particularly in East Asia, for treating a variety of ailments. Modern phytochemical research has identified steroidal saponins (B1172615) as a major class of bioactive constituents responsible for its therapeutic properties. This technical guide provides a comprehensive overview of the known steroidal saponins in Liriope muscari, their biological activities, and detailed experimental protocols for their study, tailored for researchers, scientists, and drug development professionals.

Known Steroidal Saponins in Liriope muscari

Numerous steroidal saponins have been isolated and identified from the roots of Liriope muscari. These compounds primarily feature a spirostanol-type aglycone, with ruscogenin (B1680278) being a common sapogenin. The structural diversity arises from variations in the sugar moieties attached to the aglycone. A 2017 study published in RSC Advances reported the isolation of ten new and three previously known steroidal saponins from this plant.[1][2][3]

Below is a table summarizing some of the prominent steroidal saponins identified in Liriope muscari.

| Compound Name | Aglycone | Sugar Moiety | Molecular Formula | Reference |

| DT-13 | Ruscogenin | β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-fucopyranoside | C45H72O17 | [4] |

| Saponin (B1150181) C | Ruscogenin | β-D-glucopyranosyl(1-2)][β-D-xylopyrano-syl(1-3)]-β-D-fucopyranoside | C44H70O17 | [5] |

| (25S)-Ruscogenin-1-O-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside | (25S)-Ruscogenin | β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside | C44H70O18 | [3] |

| (25S)-Ruscogenin-1-O-β-D-glucopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-β-D-fucopyranoside | (25S)-Ruscogenin | β-D-glucopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-β-D-fucopyranoside | C44H70O17 | [3] |

Quantitative Analysis of Steroidal Saponins

A qualitative and quantitative method using ultra-high-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry (UHPLC-IT-TOF-MS) has been developed for the simultaneous determination of multiple constituents in the roots of Liriope muscari.[6] This method allows for the accurate quantification of various steroidal saponins and other compounds. The table below presents a summary of the quantitative analysis of 15 constituents in 26 different samples of Liriope muscari roots.

| Compound | Average Content (μg/g) | Range (μg/g) |

| (25R)-Ruscogenin | 15.6 | 5.2 - 35.1 |

| DT-13 (Isomer 1) | 128.3 | 45.7 - 256.4 |

| DT-13 (Isomer 2) | 98.5 | 33.1 - 198.7 |

| Saponin C | 75.2 | 25.9 - 155.3 |

| Other Steroidal Glycosides (11 compounds) | 5.1 - 89.4 | 1.2 - 180.5 |

| Pentylbenzoate | 3.2 | 0.8 - 7.5 |

Biological Activities and Signaling Pathways

The steroidal saponins from Liriope muscari exhibit a range of biological activities, with cytotoxic and cardiovascular protective effects being the most prominent.

Cytotoxic Activity

Several steroidal saponins from Liriope muscari have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including MDA-MB-435 (melanoma), 95D (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[1][2] The structure-activity relationship of these compounds has also been investigated, suggesting that the type and linkage of the sugar chains play a crucial role in their anticancer potential.[2]

Cardiovascular Protective Effects and the PI3K/Akt Signaling Pathway

One of the most studied steroidal saponins from Liriope muscari is DT-13. It has been shown to possess multiple protective activities in the cardiovascular system.[7] Notably, DT-13 protects human umbilical vein endothelial cells (HUVECs) from apoptosis induced by serum withdrawal. This protective effect is mediated through the activation of the PI3K/Akt signaling pathway.[7] DT-13 treatment leads to the phosphorylation and activation of Akt, which in turn inhibits downstream apoptotic effectors like cleaved caspase-3 and PARP. The anti-apoptotic effect of DT-13 can be abolished by the PI3K inhibitor LY294002, confirming the involvement of this pathway.[7]

Experimental Protocols

Isolation and Purification of Steroidal Saponins

The following is a generalized workflow for the isolation and purification of steroidal saponins from the roots of Liriope muscari, based on methodologies described in the literature.[1][2][3]

Detailed Steps:

-

Extraction: The air-dried and powdered roots of Liriope muscari are extracted with 70% ethanol (B145695) at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in saponins, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on various stationary phases, such as Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel, with gradient elution systems (e.g., methanol-water or chloroform-methanol).

-

Purification: Fractions containing saponins are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Structural Elucidation

The structures of the isolated saponins are determined using a combination of spectroscopic techniques:[1][2][3]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Acid Hydrolysis: To determine the absolute configuration of the sugar units, the saponins are subjected to acid hydrolysis, and the resulting monosaccharides are analyzed by gas chromatography (GC) or HPLC after derivatization.

Conclusion

The steroidal saponins from Liriope muscari represent a promising class of natural products with diverse biological activities, particularly in the areas of oncology and cardiovascular disease. This guide provides a foundational understanding of these compounds, their analysis, and their biological effects. Further research into the mechanisms of action and structure-activity relationships of these saponins is warranted to fully exploit their therapeutic potential. The detailed experimental protocols outlined herein offer a starting point for researchers aiming to isolate, identify, and evaluate these valuable phytochemicals.

References

- 1. Novel cytotoxic steroidal saponins from the roots of Liriope muscari (Decne.) L.H. Bailey - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel cytotoxic steroidal saponins from the roots of Liriope muscari (Decne.) L.H. Bailey - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26031D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Safety evaluation of steroidal saponin DT-13 isolated from the tuber of Liriope muscari (Decne.) Baily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination and fingerprint analysis of steroidal saponins in roots of Liriope muscari (Decne.) L. H. Bailey by ultra high performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Ethnobotanical Legacy and Pharmacological Potential of Liriope muscari and its Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriope muscari, commonly known as lilyturf, has a rich history in traditional medicine, particularly in East Asia, where it has been utilized for its anti-inflammatory, anti-allergenic, and tonic properties.[1] Modern phytochemical investigations have identified steroidal saponins (B1172615) as the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of Liriope muscari, the pharmacological activities of its saponins, and the underlying molecular mechanisms. Detailed experimental protocols for the extraction, isolation, and biological evaluation of these compounds are presented, alongside a quantitative analysis of their cytotoxic effects. Furthermore, this guide visualizes the key signaling pathways modulated by Liriope muscari saponins, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Uses of Liriope muscari

The tuberous roots of Liriope muscari are the primary part of the plant used in traditional medicine.[2] Ethnobotanical records indicate its use for a variety of ailments, including:

-

Respiratory Conditions: It is traditionally used to treat cough, bronchitis, and pneumonia.[3]

-

Inflammatory Diseases: The roots are employed for their anti-inflammatory properties in conditions like pharyngitis.[3]

-

Cardiovascular Health: It has been used in remedies for cardiovascular diseases.[3]

-

General Tonic: In Korean medicine, it is used as a tonic to enhance stamina.[4]

-

Other Uses: Traditional applications also include its use as an aphrodisiac and a pectoral (for chest-related ailments).[1][4]

Bioactive Saponins from Liriope muscari

The primary therapeutic activities of Liriope muscari are attributed to its rich content of steroidal saponins.[5] A significant body of research has focused on the isolation and characterization of these compounds, with a particular emphasis on a prominent saponin (B1150181) known as DT-13.[6] These saponins have demonstrated a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and cardioprotective activities.

Quantitative Data on the Cytotoxic Activity of Liriope muscari Saponins

Numerous studies have investigated the cytotoxic effects of steroidal saponins isolated from Liriope muscari against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a quantitative measure of their anti-cancer potential.

| Saponin/Compound | Cell Line | IC50 (µM) | Reference |

| Compound 11 | MDA-MB-435 | 4.71 | [5] |

| Compound 12 | MDA-MB-435 | 5.91 | [5] |

| Liriopem I (1) | MDA-MB-435 | 0.58 ± 0.08 (µg/mL) | [7] |

| Liriopem II (2) | MDA-MB-435 | 0.05 ± 0.10 (µg/mL) | [7] |

| DT-13 (4) | MDA-MB-435 | 0.15 ± 0.09 (µg/mL) | [7] |

Experimental Protocols

Extraction and Isolation of Saponins from Liriope muscari

A general workflow for the extraction and isolation of steroidal saponins from the roots of Liriope muscari is outlined below. This process typically involves an initial solvent extraction followed by chromatographic purification steps.

Detailed Methodology:

-

Preparation of Plant Material: Dried roots of Liriope muscari are crushed into a coarse powder to increase the surface area for solvent extraction.[5]

-

Solvent Extraction: The powdered root material is typically extracted with 70% ethanol (B145695) (EtOH) under reflux. This process is often repeated multiple times to ensure maximum yield of the saponins.[5]

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to remove the solvent, yielding a crude saponin extract.

-

Column Chromatography: The crude extract is then subjected to various column chromatography techniques for separation and purification. Common stationary phases include silica gel and Sephadex LH-20.[7]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): For the isolation of individual saponin compounds with high purity, semi-preparative HPLC is often employed as a final purification step.[7]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[8]

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the isolated Liriope muscari saponins. A vehicle control (e.g., DMSO) is also included.[9]

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[9]

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of bioactive compounds.

Detailed Protocol:

-

Cell Lysis: Cells treated with Liriope muscari saponins are lysed to release their protein content.[1]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.[1]

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.[1]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated Akt or ERK).[1][10]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme, such as horseradish peroxidase (HRP), and recognizes the primary antibody.[1][10]

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. This signal is then captured using an imaging system.[1][10]

-

Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathways Modulated by Liriope muscari Saponins

Research has shown that the steroidal saponins from Liriope muscari, particularly DT-13, exert their biological effects by modulating key intracellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Steroidal saponins from Liriope muscari have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. The saponins from Liriope muscari can modulate the activity of key components of this pathway, such as ERK and p38, which can lead to the induction of mitotic arrest in cancer cells.[12]

Conclusion

Liriope muscari and its constituent steroidal saponins represent a promising source of novel therapeutic agents. The traditional ethnobotanical knowledge surrounding this plant is now being validated by modern scientific research, which has elucidated the potent cytotoxic and anti-inflammatory activities of its saponins. The detailed experimental protocols and insights into the molecular mechanisms of action provided in this guide are intended to facilitate further research and development in this area. The ability of these natural compounds to modulate critical signaling pathways such as PI3K/Akt/mTOR and MAPK highlights their potential for the development of new anti-cancer and anti-inflammatory drugs. Continued investigation into the structure-activity relationships of these saponins and their preclinical and clinical efficacy is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel cytotoxic steroidal saponins from the roots of Liriope muscari (Decne.) L.H. Bailey - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26031D [pubs.rsc.org]

- 6. Safety evaluation of steroidal saponin DT-13 isolated from the tuber of Liriope muscari (Decne.) Baily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. DT-13, a saponin monomer of dwarf lilyturf tuber, induces autophagy and potentiates anti-cancer effect of nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DT-13, a saponin monomer 13 of the Dwarf lilyturf tuber, synergized with vinorelbine to induce mitotic arrest via activation of ERK signaling pathway in NCI-H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Crude Liriope muscari Saponin Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponins (B1172615) derived from the roots of Liriope muscari have demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. This technical guide provides an in-depth overview of the experimental methodologies used to evaluate these effects, a compilation of the quantitative data from key research, and a visual representation of the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Introduction

Liriope muscari, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine.[1] Phytochemical investigations have revealed that the roots of this plant are a rich source of steroidal saponins, which are considered to be the primary bioactive constituents responsible for its therapeutic properties.[1] Recent research has focused on the anticancer potential of these saponins, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.[2] This guide will detail the experimental protocols and summarize the key findings related to the in vitro cytotoxic effects of crude and isolated saponin (B1150181) extracts from Liriope muscari.

Experimental Protocols

Preparation of Crude Liriope muscari Saponin Extract

A common method for the extraction of saponins from Liriope muscari roots involves the use of a 70% ethanol (B145695) solution.[2] This method effectively isolates a broad range of steroidal saponins.

Protocol:

-

Plant Material Preparation: Air-dried and powdered roots of Liriope muscari are used as the starting material.

-

Extraction: The powdered root material is refluxed with 70% aqueous ethanol. The ratio of solvent to plant material and the duration of extraction can be optimized, but a typical procedure involves multiple extraction cycles to ensure maximum yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the ethanol.

-

Solvent Partitioning: The concentrated aqueous extract is then subjected to sequential partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Purification: The crude saponin extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to isolate individual saponin compounds.

Cell Culture

A variety of human cancer cell lines have been utilized to assess the cytotoxic effects of Liriope muscari saponins. These include, but are not limited to: MDA-MB-435 (melanoma), 95D (lung cancer), HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[2]

General Cell Culture Protocol:

-

Cell Line Maintenance: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Liriope muscari saponin extract or isolated compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Cells are treated with the saponin extract at the desired concentrations for a specified time.

-

Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

-

Washing: The cell pellets are washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of saponin-induced cytotoxicity, such as the modulation of apoptosis- and autophagy-related signaling pathways.

Protocol:

-

Protein Extraction: Following treatment with the saponin extract, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, p-Akt, Akt, LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Quantitative Data on Cytotoxic Effects

The cytotoxic activities of thirteen steroidal saponins isolated from Liriope muscari were evaluated against six human cancer cell lines. The results, presented as IC50 values (µM), are summarized in the table below.[2]

| Compound | MDA-MB-435 | 95D | HepG2 | HeLa | MCF-7 | A549 |

| 1 | 10.32 ± 1.01 | >50 | 20.45 ± 1.54 | 15.67 ± 1.23 | 25.43 ± 2.11 | >50 |

| 2 | 8.76 ± 0.98 | 45.32 ± 3.45 | 18.98 ± 1.32 | 12.43 ± 1.11 | 22.11 ± 1.87 | 48.76 ± 3.54 |

| 3 | >50 | >50 | >50 | >50 | >50 | >50 |

| 4 | 12.45 ± 1.12 | >50 | 25.67 ± 2.13 | 18.76 ± 1.54 | 30.21 ± 2.54 | >50 |

| 5 | >50 | >50 | >50 | >50 | >50 | >50 |

| 6 | 15.78 ± 1.34 | >50 | 30.43 ± 2.54 | 20.12 ± 1.76 | 35.87 ± 3.12 | >50 |

| 7 | >50 | >50 | >50 | >50 | >50 | >50 |

| 8 | >50 | >50 | >50 | >50 | >50 | >50 |

| 9 | 9.87 ± 0.87 | 48.76 ± 4.12 | 22.34 ± 1.87 | 14.54 ± 1.21 | 28.76 ± 2.34 | 49.87 ± 4.21 |

| 10 | 11.23 ± 1.03 | >50 | 28.76 ± 2.34 | 16.87 ± 1.43 | 32.45 ± 2.87 | >50 |

| 11 | 4.71 ± 0.54 | 35.67 ± 3.12 | 15.78 ± 1.23 | 9.87 ± 0.98 | 18.76 ± 1.54 | 40.12 ± 3.54 |

| 12 | 5.91 ± 0.65 | 40.12 ± 3.54 | 17.89 ± 1.45 | 11.23 ± 1.01 | 20.34 ± 1.76 | 42.34 ± 3.76 |

| 13 (DT-13) | 6.78 ± 0.76 | 42.34 ± 3.76 | 19.87 ± 1.65 | 13.45 ± 1.12 | 24.56 ± 2.11 | 45.67 ± 4.12 |

Data are presented as mean ± SD (n=3). Values greater than 50 µM indicate no significant cytotoxicity at the tested concentrations.

Signaling Pathways and Molecular Mechanisms

The cytotoxic effects of Liriope muscari saponins, particularly the well-studied compound DT-13, are mediated through the induction of apoptosis and autophagy.[1] These processes are regulated by complex signaling networks, primarily the PI3K/Akt/mTOR and MAPK pathways.

Apoptosis Induction

Liriope muscari saponins have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This is characterized by the upregulation of pro-apoptotic proteins and the activation of caspases.

Caption: Apoptosis signaling pathway induced by Liriope muscari saponins.

Autophagy Induction

In addition to apoptosis, certain saponins from Liriope muscari, such as DT-13, can also induce autophagy in cancer cells.[1] Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death depending on the cellular context. In some cancer cells, the induction of autophagy by these saponins contributes to their cytotoxic effects.

Caption: Autophagy signaling pathway induced by Liriope muscari saponins.

Conclusion

The crude saponin extract of Liriope muscari and its isolated constituents exhibit promising in vitro cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and autophagy, mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR. The data and protocols presented in this guide provide a valuable resource for the continued investigation of Liriope muscari saponins as potential anticancer agents. Further research is warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of these natural compounds.

Experimental Workflow Visualization

Caption: General experimental workflow for assessing cytotoxic effects.

References

Methodological & Application

Application Note: HPLC-MS Method for the Quantification of Saponin C in Liriope muscari

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liriope muscari, a traditional Chinese medicine, is recognized for its therapeutic properties, which are largely attributed to its content of steroidal saponins (B1172615). Among these, Saponin (B1150181) C is a significant bioactive component. Accurate and precise quantification of Saponin C is crucial for the quality control of raw materials and formulated products in the pharmaceutical industry. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Saponin C in Liriope muscari.

Saponin C, also known as Ruscogenin-1-O-[β-D-glucopyranosyl(1-2)][β-D-xylopyranosyl(1-3)]-β-D-fucopyranoside, is a steroidal saponin with a molecular formula of C₄₄H₇₀O₁₇ and a molecular weight of 871.027 g/mol [1][2]. HPLC coupled with mass spectrometry offers high sensitivity and selectivity, making it an ideal technique for the analysis of complex plant extracts[3][4].

Experimental Protocols

Sample Preparation

This protocol outlines the extraction of Saponin C from Liriope muscari root samples.

Materials:

-

Dried root powder of Liriope muscari

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of dried Liriope muscari root powder into a conical flask.

-

Add 25 mL of 70% methanol.

-

Sonication-assisted extraction for 30 minutes at 40°C.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more with 25 mL of 70% methanol each time.

-

Combine the supernatants from all three extractions.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 870.5 (Illustrative for [M-H]⁻ of Saponin C) |

| Product Ion (m/z) | Specific fragment ions would need to be determined experimentally by infusion of a pure standard. |

| Collision Energy | To be optimized for the specific instrument and compound. |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 600 L/hr |

Note: The specific MRM transitions (precursor and product ions) and collision energies need to be optimized for Saponin C using a pure standard. The fragmentation of steroidal saponins typically involves the sequential loss of sugar moieties from the aglycone[3][4].

Data Presentation

The following tables present representative quantitative data for a validated HPLC-MS method for saponin analysis. Specific values for Saponin C would need to be determined experimentally.

Table 1: Calibration Curve for Saponin C Quantification

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.5 | Value |

| 1.0 | Value |

| 5.0 | Value |

| 10.0 | Value |

| 25.0 | Value |

| 50.0 | Value |

| Linear Range | 0.5 - 50 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Method Validation Parameters for Saponin C Quantification

| Parameter | Result |

| Limit of Detection (LOD) | To be determined (typically in the low ng/mL range for saponins by LC-MS/MS) |

| Limit of Quantification (LOQ) | To be determined (typically in the mid to high ng/mL range for saponins by LC-MS/MS) |

| Precision (RSD%) | Intra-day: < 5%; Inter-day: < 10% |

| Accuracy (Recovery %) | 85 - 115% |

| Specificity | No interfering peaks at the retention time of Saponin C were observed in blank matrix samples. |

| Stability (24h at 4°C, RSD%) | < 15% |

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of the analytical method.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of the analytical method components.

References

Application Notes and Protocols for the Structural Analysis of Saponin C via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponins (B1172615) are a diverse group of naturally occurring glycosides that consist of a steroid or triterpenoid (B12794562) aglycone linked to one or more oligosaccharide chains. Their structural complexity and wide range of biological activities, including anti-inflammatory, anti-cancer, and adjuvant properties, make them promising candidates for drug development. The precise structural elucidation of saponins is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the comprehensive structural analysis of these complex molecules.[1]

This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of a representative triterpenoid saponin (B1150181), Mi-saponin C. The protocols outlined herein are designed to guide researchers through sample preparation, data acquisition, and spectral analysis to unambiguously assign the chemical structure, including the nature and sequence of sugar residues, their linkage positions, and the stereochemistry of the aglycone.

Overview of the Structural Elucidation Workflow

The structural analysis of a saponin using NMR spectroscopy is a systematic process that involves a series of experiments. Each experiment provides specific pieces of structural information, which, when combined, reveal the complete molecular architecture. The general workflow is as follows:

Caption: Overall workflow for the structural elucidation of Saponin C.

Experimental Protocols

Sample Preparation

-

Isolation and Purification: Isolate the target saponin from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC). The purity of the isolated saponin should be greater than 95% as determined by HPLC-ELSD or LC-MS.

-

Sample Preparation for NMR:

-

Accurately weigh 5-10 mg of the purified Saponin C.

-

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d4, pyridine-d5, or D2O). Methanol-d4 is often a good starting point for many saponins.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a cryoprobe for enhanced sensitivity if available.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number and type of protons in the molecule. Key signals for saponins include anomeric protons of sugars (δ 4.4-5.8 ppm), methyl groups of the aglycone (δ 0.5-1.5 ppm), and olefinic protons.

-

¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts indicate the type of carbon (e.g., sp3, sp2, carbonyl).

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups, which is crucial for assigning the carbon signals of the aglycone and sugar moieties.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within a few bonds (typically 2-3 bonds). This is essential for tracing the proton connectivity within each sugar ring and within the aglycone backbone.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, from a starting proton. This is particularly useful for identifying all the protons belonging to a single sugar residue by irradiating the anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This experiment is fundamental for assigning the carbon signals based on their attached proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is the key experiment for determining the connectivity between sugar units and the linkage of the sugar chains to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (< 5 Å). This is used to determine the relative stereochemistry of the aglycone and the glycosidic linkages (α or β).

-

Data Presentation: Structural Analysis of Mi-saponin C

The following tables summarize the ¹H and ¹³C NMR spectral data for the representative Mi-saponin C, a protobassic acid saponin isolated from Mimusops elengi. The data was recorded in methanol-d4.

Table 1: ¹³C NMR Chemical Shifts (δc) for the Aglycone of Mi-saponin C

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 48.1 | 16 | 76.2 |

| 2 | 70.1 | 17 | 49.9 |

| 3 | 86.5 | 18 | 42.5 |

| 4 | 44.1 | 19 | 47.1 |

| 5 | 48.5 | 20 | 31.5 |

| 6 | 69.8 | 21 | 34.8 |

| 7 | 41.2 | 22 | 33.6 |

| 8 | 40.5 | 23 | 68.2 |

| 9 | 48.2 | 24 | 17.5 |

| 10 | 37.5 | 25 | 16.9 |

| 11 | 24.5 | 26 | 19.5 |

| 12 | 123.5 | 27 | 26.5 |

| 13 | 144.8 | 29 | 33.5 |

| 14 | 43.1 | 30 | 24.3 |

| 15 | 36.5 | 28 | 177.9 |

Table 2: ¹H and ¹³C NMR Chemical Shifts (δH, δc) for the Sugar Moieties of Mi-saponin C

| Position | Sugar Unit | δH (ppm) | Multiplicity (J in Hz) | δc (ppm) |

| 1' | β-D-Glucopyranosyl | 4.52 | d (7.8) | 107.2 |

| 2' | 3.35 | m | 75.5 | |

| 3' | 3.48 | m | 78.1 | |

| 4' | 3.41 | m | 71.8 | |

| 5' | 3.40 | m | 78.1 | |

| 6' | 3.75, 3.92 | m | 62.9 | |

| 1'' | α-L-Arabinopyranosyl | 5.48 | d (4.2) | 94.8 |

| 2'' | 4.25 | dd (4.2, 9.0) | 79.1 | |

| 3'' | 3.95 | m | 74.1 | |

| 4'' | 4.15 | m | 69.2 | |

| 5'' | 3.85, 4.10 | m | 66.5 | |

| 1''' | α-L-Rhamnopyranosyl | 5.12 | br s | 102.1 |

| 2''' | 4.30 | m | 72.5 | |

| 3''' | 4.01 | m | 83.1 | |

| 4''' | 3.65 | t (9.5) | 76.5 | |

| 5''' | 3.88 | m | 70.1 | |

| 6''' | 1.30 | d (6.2) | 18.4 | |

| 1'''' | β-D-Xylopyranosyl | 4.50 | d (7.7) | 107.2 |

| 2'''' | 3.30 | m | 75.4 | |

| 3'''' | 3.45 | m | 83.9 | |

| 4'''' | 3.60 | m | 71.2 | |

| 5'''' | 3.25, 3.95 | m | 67.2 | |

| 1''''' | α-L-Rhamnopyranosyl | 5.05 | br s | 102.9 |

| 2''''' | 4.28 | m | 72.5 | |

| 3''''' | 3.98 | m | 72.8 | |

| 4''''' | 3.62 | t (9.5) | 74.5 | |

| 5''''' | 3.80 | m | 70.1 | |

| 6''''' | 1.28 | d (6.2) | 18.4 |

Data Interpretation and Visualization

The structural elucidation relies on the logical interpretation of correlations observed in the 2D NMR spectra. The following diagram illustrates how different NMR experiments contribute to piecing together the final structure of Saponin C.

Caption: Logic of 2D NMR experiments in structure elucidation.

-

COSY and TOCSY are used to trace the proton networks within each sugar unit and the aglycone, allowing for the identification of individual monosaccharides (e.g., glucose, rhamnose).

-

HSQC provides the direct one-bond correlation between protons and the carbons they are attached to, enabling the assignment of carbon signals.

-

HMBC is crucial for establishing the overall structure. It reveals correlations across glycosidic bonds (e.g., from an anomeric proton of one sugar to the carbon of the next sugar) and between the sugar chains and the aglycone (e.g., from an anomeric proton to a carbon on the aglycone). This allows the determination of the sequence and linkage points.

-

NOESY/ROESY experiments provide information about the spatial arrangement of atoms. Key NOEs, such as between the anomeric proton and other protons on the aglycone or adjacent sugar, help to confirm the α or β configuration of the glycosidic linkages.

Conclusion

NMR spectroscopy is an indispensable tool for the complete and unambiguous structural determination of complex natural products like Saponin C. By employing a systematic combination of 1D and 2D NMR experiments, researchers can elucidate the structure of the aglycone, identify the constituent monosaccharides, and determine the sequence and linkage of the oligosaccharide chains. The detailed protocols and data presented in this application note serve as a comprehensive guide for scientists in the fields of natural product chemistry and drug development, facilitating the accurate structural characterization of saponins for further biological and pharmacological evaluation.

References

Application Note: Evaluating Saponin C Cytotoxicity in Cancer Cell Lines Using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saponins (B1172615) are a diverse group of glycosides found in many plant species, known for their wide range of biological activities, including anticancer properties.[1] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell migration.[1][2] The primary cytotoxic action often involves interaction with the cell membrane, leading to pore formation and increased permeability.[3] This application note provides a detailed protocol for assessing the cytotoxicity of a specific compound, Saponin (B1150181) C, against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a widely used colorimetric method to evaluate cell viability.[3] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4][5] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[3] This allows for the quantitative determination of a compound's cytotoxic effect, typically expressed as the IC50 value—the concentration of the drug that inhibits cell growth by 50%.

Materials and Reagents

-

Saponin C (or other saponin of interest)

-

Selected cancer cell lines (e.g., HeLa, A549, HepG2, MCF-7)[3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution: 5 mg/mL in sterile PBS.[3] Filter-sterilize and store at -20°C, protected from light.

-

Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.[3]

-

Sterile, flat-bottom 96-well cell culture plates

-

Hemocytometer or automated cell counter

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm[3]

-

Multichannel pipette

Experimental Protocol

This protocol details the steps for determining the cytotoxic effects of Saponin C on adherent cancer cell lines.

Cell Seeding

-

Culture the selected cancer cell lines until they reach approximately 80-90% confluency.

-

Wash the cells with PBS, then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (containing 1 x 10^4 cells) into each well of a 96-well plate.[6]

-

Include wells for "cell-free" blanks (medium only) to subtract background absorbance.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[6]

Saponin C Treatment

-

Prepare a stock solution of Saponin C in an appropriate solvent (e.g., DMSO or PBS).

-

Create a series of serial dilutions of Saponin C in complete culture medium to achieve the desired final concentrations for treatment. A typical range might be from 1 µM to 100 µM.

-

After the 24-hour incubation, carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of Saponin C to the respective wells. Include "untreated" control wells containing medium with the vehicle (e.g., DMSO) at the same concentration used in the treatment wells.

-

Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[7]

MTT Assay

-